(2E)-6-methylhept-2-enoic acid
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Overview
Description
(2E)-6-methylhept-2-enoic acid is an organic compound characterized by a double bond in the second position and a methyl group in the sixth position of the hept-2-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-methylhept-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with 3-methylbutanal, followed by dehydration to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency. The process may also include purification steps such as distillation or crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-methylhept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated acids.
Substitution: The compound can undergo substitution reactions, particularly at the double bond, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used under acidic conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon or nickel are common for reducing the double bond.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: The major products include ketones or carboxylic acids, depending on the extent of oxidation.
Reduction: The primary product is the saturated heptanoic acid.
Substitution: Halogenated derivatives of this compound are the main products.
Scientific Research Applications
(2E)-6-methylhept-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-6-methylhept-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A saturated analog of (2E)-6-methylhept-2-enoic acid, lacking the double bond.
2-methylheptanoic acid: A structural isomer with the methyl group in a different position.
Hex-2-enoic acid: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structural features, including the position of the double bond and the methyl group
Properties
CAS No. |
199467-25-9 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(E)-6-methylhept-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-3-4-6-8(9)10/h4,6-7H,3,5H2,1-2H3,(H,9,10)/b6-4+ |
InChI Key |
RKQHHPKZOBFSRR-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)CC/C=C/C(=O)O |
Canonical SMILES |
CC(C)CCC=CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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